lithium 4-(1H-1,2,4-triazol-5-yl)oxane-4-carboxylate
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Overview
Description
Lithium 4-(1H-1,2,4-triazol-5-yl)oxane-4-carboxylate is a chemical compound with the molecular formula C8H11N3O3Li. It is a lithium salt of a triazole derivative, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms, and an oxane ring, which is a six-membered ring containing one oxygen atom.
Preparation Methods
The synthesis of lithium 4-(1H-1,2,4-triazol-5-yl)oxane-4-carboxylate typically involves the reaction of 4-(1H-1,2,4-triazol-5-yl)oxane-4-carboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. The reaction conditions include maintaining a temperature of around 25-30°C and a pH of 7-8. Industrial production methods may involve scaling up this reaction and optimizing the conditions for higher yield and purity.
Chemical Reactions Analysis
Lithium 4-(1H-1,2,4-triazol-5-yl)oxane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted triazole derivatives. Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from 0°C to 100°C. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Lithium 4-(1H-1,2,4-triazol-5-yl)oxane-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of lithium 4-(1H-1,2,4-triazol-5-yl)oxane-4-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Lithium 4-(1H-1,2,4-triazol-5-yl)oxane-4-carboxylate can be compared with other similar compounds, such as:
Lithium 4-(1H-1,2,4-triazol-3-yl)oxane-4-carboxylate: This compound has a similar structure but differs in the position of the triazole ring attachment.
Lithium 4-(1H-1,2,3-triazol-5-yl)oxane-4-carboxylate: This compound has a different triazole ring structure, which may result in different chemical and biological properties.
Lithium 4-(1H-1,2,4-triazol-5-yl)oxane-4-sulfonate: This compound has a sulfonate group instead of a carboxylate group, which may affect its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of the triazole and oxane rings, which imparts unique chemical and biological properties that are not observed in other similar compounds.
Properties
CAS No. |
2408970-17-0 |
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Molecular Formula |
C8H10LiN3O3 |
Molecular Weight |
203.2 g/mol |
IUPAC Name |
lithium;4-(1H-1,2,4-triazol-5-yl)oxane-4-carboxylate |
InChI |
InChI=1S/C8H11N3O3.Li/c12-7(13)8(1-3-14-4-2-8)6-9-5-10-11-6;/h5H,1-4H2,(H,12,13)(H,9,10,11);/q;+1/p-1 |
InChI Key |
ZQOLCAOLPMZUAQ-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1COCCC1(C2=NC=NN2)C(=O)[O-] |
Purity |
95 |
Origin of Product |
United States |
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